molecular formula C17H12ClNO3 B2887088 N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 78095-68-8

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2887088
CAS No.: 78095-68-8
M. Wt: 313.74
InChI Key: ZHDAGCAEHGIUOI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 338761-02-7) is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry research . This compound features a carboxamide bridge linking a 2-oxo-2H-chromene (coumarin) core to a 3-chloro-2-methylphenyl ring system. Coumarin derivatives are extensively investigated for their diverse pharmacological potential, with C-3 substituted coumarins demonstrating particularly enhanced bioactivity . Recent scientific advancements highlight the prominence of C-3 substituted coumarin scaffolds in the development of novel antibacterial agents, especially against challenging Gram-positive pathogens like Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) studies indicate that the nature of substituents on the pendant aryl ring, such as the chloro and methyl groups present in this compound, are critical for optimizing binding affinity and antimicrobial potency . Beyond antimicrobial applications, coumarin-3-carboxamide analogs are also explored as key structural motifs in other therapeutic areas, such as selective monoamine oxidase-B (MAO-B) inhibition for neurological conditions and as potential anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for specific protocol development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-10-13(18)6-4-7-14(10)19-16(20)12-9-11-5-2-3-8-15(11)22-17(12)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAGCAEHGIUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

  • Formation of the Chromene Core: : The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions. This reaction forms the 2H-chromene structure.

  • Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-2-methylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Catalysts and Reagents: Efficient catalysts and reagents are selected to ensure high reaction efficiency and minimal by-products.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a)
  • Structure : Features a benzo[f]chromene core (extended aromatic system) and a 3,5-dimethylphenyl group.
  • Properties : Higher molecular weight (349.77 g/mol) due to the benzo[f]chromene core, which may reduce solubility compared to the main compound .
  • Synthesis : Prepared via coupling of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (8)
  • Structure : Contains a 4-methoxyphenethyl group instead of a substituted phenyl ring.
  • However, the phenethyl chain increases hydrophobicity .
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II)
  • Structure : Methoxy substituent at the 3-position and a methyl group at the 6-position on the coumarin core.
  • Properties: Demonstrated altered nonlinear optical (NLO) properties compared to its methylphenyl analog (Compound I), highlighting the sensitivity of electronic behavior to substituent positioning .

Core Structure Modifications

3-Oxo-3H-benzo[f]chromene-2-carboxamides
  • Example : N-(3-Chlorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 301171-21-1)
    • Structure : Benzo[f]chromene core with a 3-chlorophenyl group.
    • Properties : Predicted higher density (1.458 g/cm³) and boiling point (636.6°C) due to increased aromaticity and molecular weight .
    • Applications : Likely used in materials science or as a fluorescent probe due to extended conjugation .
Pyridine-Based Analogs
  • Example : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • Structure : Pyridine core instead of coumarin.
    • Properties : Near-planar conformation with strong intramolecular hydrogen bonding, contrasting with the coumarin core’s rigidity .

Functional Group Modifications

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Iodo substituent at the phenyl 4-position.
Peptidomimetic Derivatives
  • Example: 7-(Diethylamino)-N-(6-((14-methyl-5-oxo-5,7,8,13,13b,14-hexahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-10-yl)amino)-6-oxohexyl)-2-oxo-2H-chromene-3-carboxamide (16) Structure: Coumarin linked to a peptidomimetic chain. Applications: Designed for targeted drug delivery, leveraging the coumarin scaffold’s fluorescence for tracking .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 3-Cl, 2-CH3 on phenyl 329.76* Potential enzyme inhibition -
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene 3,5-diCH3 on phenyl 349.77 Materials science applications
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-OCH2CH2C6H4 353.38* Enhanced hydrophobicity
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide Coumarin 3-OCH3 on phenyl, 6-CH3 323.34* Improved NLO properties
N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-I on phenyl 391.16 Radiopharmaceutical potential

*Calculated based on molecular formula.

Key Findings and Implications

  • Core Modifications : Benzo[f]chromene derivatives exhibit higher thermal stability but reduced solubility, whereas pyridine-based analogs offer conformational flexibility .
  • Functionalization : Iodo and peptidomimetic modifications expand applications into imaging and targeted therapies .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H12_{12}ClNO3_3
  • Molecular Weight : 315.74 g/mol
  • CAS Number : 78095-68-8

The compound features a chromene core, characterized by a fused benzene and pyran ring, along with a carboxamide functional group and a chloro-substituted phenyl moiety. These structural components are crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anticancer Activity :
    • Studies indicate that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50_{50} values in the micromolar range against breast cancer cells (MCF-7) and leukemia cell lines (CEM-13, U-937) .
    • Flow cytometry analysis revealed that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Chromene derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of electron-withdrawing groups such as chlorine enhances this activity, making them promising candidates for further development as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC17_{17}H12_{12}ClNO3_3Anticancer, AntimicrobialContains chloro group
N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideC18_{18}H14_{14}ClNO4_4AntimicrobialMethoxy substituent
8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamideC20_{20}H16_{16}ClNO3_3Inhibits fatty acid synthesis in mycobacteriaContains allyl group

This table illustrates how variations in substituents can influence the biological properties of chromene derivatives.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fatty acid synthesis, which could be relevant for its antimicrobial activity against mycobacterial species .

Case Studies and Research Findings

Recent studies have highlighted the potential of chromene derivatives like this compound in drug discovery:

  • A study demonstrated that related compounds exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against various cancer cell lines .
  • Another investigation focused on the antimicrobial properties of chromene derivatives, revealing significant activity against Mycobacterium tuberculosis by targeting the fatty acid synthesis pathway .

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